molecular formula C14H13NO B13542270 Desylamine CAS No. 3723-23-7

Desylamine

Cat. No.: B13542270
CAS No.: 3723-23-7
M. Wt: 211.26 g/mol
InChI Key: LKPGGRAYFGWREN-UHFFFAOYSA-N
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Description

Desylamine, also known as 1-phenylethylamine, is an organic compound with the molecular formula C8H11N. It is a primary amine with a phenyl group attached to the carbon atom adjacent to the amino group. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desylamine can be synthesized through several methods. One common method involves the reduction of acetophenone oxime using sodium in ethanol. The reaction proceeds as follows:

C6H5COCH3 + NH2OH → C6H5C(NH2)OHCH3\text{C6H5COCH3 + NH2OH → C6H5C(NH2)OHCH3} C6H5COCH3 + NH2OH → C6H5C(NH2)OHCH3

C6H5C(NH2)OHCH3 + 4Na + 4EtOH → C6H5CH(NH2)CH3 + 2NaOH + 2EtOH\text{C6H5C(NH2)OHCH3 + 4Na + 4EtOH → C6H5CH(NH2)CH3 + 2NaOH + 2EtOH} C6H5C(NH2)OHCH3 + 4Na + 4EtOH → C6H5CH(NH2)CH3 + 2NaOH + 2EtOH

Another method involves the reductive amination of acetophenone using ammonia and hydrogen in the presence of a catalyst such as platinum or palladium.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of acetophenone oxime. This method is preferred due to its efficiency and scalability. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the oxime to the amine.

Chemical Reactions Analysis

Types of Reactions

Desylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form acetophenone.

    Reduction: It can be reduced to form 1-phenylethanol.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Acetophenone

    Reduction: 1-Phenylethanol

    Substitution: Various substituted phenylethylamines

Scientific Research Applications

Desylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly in the production of drugs that target the central nervous system.

    Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

Desylamine exerts its effects primarily through its interaction with biological receptors. It acts as a ligand for various receptors, including adrenergic and dopaminergic receptors. By binding to these receptors, this compound can modulate neurotransmitter release and uptake, leading to various physiological effects.

Comparison with Similar Compounds

Desylamine is similar to other phenylethylamines, such as amphetamine and methamphetamine. it is unique in its specific structure and reactivity. Unlike amphetamine, this compound has a phenyl group directly attached to the carbon adjacent to the amino group, which influences its chemical properties and biological activity.

List of Similar Compounds

  • Amphetamine
  • Methamphetamine
  • Phenylethylamine
  • Ephedrine

This compound’s unique structure makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-amino-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPGGRAYFGWREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274527
Record name Desylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3723-23-7
Record name Desylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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